molecular formula C8H16N4 B13526290 n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine

n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine

Cat. No.: B13526290
M. Wt: 168.24 g/mol
InChI Key: PSUZUQXAILCNOX-UHFFFAOYSA-N
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Description

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and regioselectivity.

  • Synthetic Routes

      Step 1: Synthesis of the azide precursor.

      Step 2: Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

      Step 3: Functionalization of the triazole ring to introduce the propan-2-amine group.

  • Reaction Conditions

    • The reaction is typically carried out in an aqueous medium at room temperature.
    • Copper(I) sulfate and sodium ascorbate are commonly used as the catalyst system.
  • Industrial Production Methods

    • Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine undergoes various types of chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Major products formed include oxidized derivatives of the triazole ring.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
    • The major products are reduced forms of the triazole ring.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with various nucleophiles.
    • Common reagents include halides and amines.

Scientific Research Applications

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine has a wide range of scientific research applications:

  • Chemistry

    • Used as a ligand in coordination chemistry to stabilize metal complexes.
    • Employed in “click” chemistry for the synthesis of various bioactive molecules.
  • Biology

    • Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
    • Studied for its role in bioconjugation and labeling of biomolecules.
  • Medicine

    • Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
    • Evaluated for its antimicrobial and antiviral properties.
  • Industry

    • Used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers.
    • Applied in the synthesis of dyes and photographic materials.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound binds to the active site of enzymes, such as carbonic anhydrase-II, inhibiting their activity.
    • It interacts with metal ions in coordination complexes, stabilizing the metal in a specific oxidation state.
  • Pathways Involved

    • The inhibition of carbonic anhydrase-II affects the regulation of pH and ion balance in biological systems.
    • The stabilization of metal ions in coordination complexes influences catalytic processes in chemical reactions.

Comparison with Similar Compounds

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in coordination chemistry and “click” chemistry.

      1-Methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with applications in pharmaceuticals and agrochemicals.

  • Uniqueness

    • This compound has a unique combination of functional groups that enhance its reactivity and versatility in various applications.
    • Its specific structure allows for selective binding to molecular targets, making it a valuable compound in scientific research.

Biological Activity

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine is a triazole-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Molecular Characteristics:

PropertyValue
Common NameThis compound
CAS Number1467240-57-8
Molecular FormulaC₉H₁₈N₄
Molecular Weight182.27 g/mol
AppearancePowder

The compound has a molecular structure characterized by a triazole ring, which is known for its diverse biological activities. The presence of the ethyl group and the propan-2-amine moiety contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing triazole rings can inhibit various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid metabolism.

Antitumor Activity

A notable study demonstrated the antitumor potential of triazole derivatives, including this compound. The compound was synthesized and subjected to cytotoxicity assays against several cancer cell lines. Results indicated a promising reduction in cell viability, suggesting that this compound may be a candidate for further development in cancer therapy .

Neuroprotective Effects

Triazole derivatives have also been investigated for their neuroprotective effects. In a study focusing on acetylcholinesterase (AChE) inhibition, certain triazole compounds exhibited potent activity. Although specific data on this compound is limited, the structural similarities to other effective inhibitors suggest potential in treating neurodegenerative diseases .

Synthesis and Evaluation

In one study, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these, this compound was included in a broader investigation into structure–activity relationships (SAR). The findings indicated that modifications to the triazole ring could enhance biological activity .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that the introduction of different substituents on the triazole ring significantly affects the compound's biological properties. For example, variations in alkyl chain length and branching influenced both antimicrobial and antitumor activities. This emphasizes the importance of chemical modifications in optimizing therapeutic efficacy .

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

N-[(1-ethyltriazol-4-yl)methyl]propan-2-amine

InChI

InChI=1S/C8H16N4/c1-4-12-6-8(10-11-12)5-9-7(2)3/h6-7,9H,4-5H2,1-3H3

InChI Key

PSUZUQXAILCNOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)CNC(C)C

Origin of Product

United States

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